molecular formula C16H10N2O3 B1459524 4-(4-Nitrobenzoyl)quinoline CAS No. 1706458-37-8

4-(4-Nitrobenzoyl)quinoline

Cat. No.: B1459524
CAS No.: 1706458-37-8
M. Wt: 278.26 g/mol
InChI Key: ZPRHDOQKNKFPQS-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Synthesis and Materials Science

The quinoline scaffold is a versatile and privileged structure in modern chemistry. researchgate.net Its significance stems from its widespread presence in natural products, pharmaceuticals, and functional materials. acs.orgarabjchem.org In chemical synthesis, the quinoline core is a key building block for developing novel therapeutic agents. researchgate.netrsc.org The functionalization of the quinoline ring is a transformative strategy that allows chemists to precisely introduce various functional groups, thereby expanding the chemical space and enhancing the pharmacological profiles of the resulting derivatives. rsc.org A multitude of classical and modern synthetic protocols, including the Doebner–von Miller, Skraup, and Friedländer syntheses, as well as transition-metal-catalyzed reactions, have been developed for the construction of this scaffold. rsc.org

Beyond its role in medicinal chemistry, the quinoline motif is integral to materials science. Quinoline-based structures are investigated for their applications in advanced functional materials, including dyes and molecular probes. acs.orgresearchgate.net The inherent photophysical properties of the quinoline nucleus, which can be tuned through substitution, make it an attractive component for developing fluorescent sensors and live-cell imaging agents. acs.org

Overview of Substituted Quinoline Derivatives in Current Academic Research

Substituted quinoline derivatives are a major focus of contemporary academic research due to their diverse and potent biological activities. ijresm.comiosrjournals.orgscientific.net The introduction of various substituents onto the quinoline core can dramatically influence the molecule's properties and biological activity. scientific.net Researchers have synthesized and evaluated a vast library of these derivatives for a wide range of therapeutic applications. ijresm.com

The functional groups and their positions on the quinoline ring are critical for determining the mechanism of action and efficacy. For example, 2,4-disubstituted quinoline derivatives have shown promise as anticancer agents, acting through mechanisms such as cell cycle arrest and inhibition of angiogenesis. ijresm.com The incorporation of fluorine atoms into the quinoline structure is known to enhance biological activity, leading to the development of important antibacterial and antimalarial drugs. researchgate.net Furthermore, research has explored quinoline derivatives as inhibitors of specific enzymes, such as human dihydroorotate (B8406146) dehydrogenase (hDHODH) and EGFR kinases, for potential cancer therapies. nih.govnih.gov

Substitution Position Reported Biological Activities Example Application Areas
2,4-disubstitutionAnticancer, Growth inhibitionOncology
8-hydroxyAntimicrobial, Metal-chelatingInfectious Diseases
Fluoro-substitutionAntibacterial, Antimalarial, AntineoplasticInfectious Diseases, Oncology
VariousAnti-inflammatory, Anticonvulsant, AntiviralVarious Therapeutic Fields

Research Landscape for Benzoyl-Substituted Quinoline Systems, Including 4-(4-Nitrobenzoyl)quinoline

Within the vast family of quinoline derivatives, benzoyl-substituted systems represent a specific area of investigation. The introduction of a benzoyl group, which can itself be substituted, offers a route to novel compounds with potentially unique electronic and steric properties. The synthesis of such compounds often involves reactions like the Friedländer synthesis or acylation reactions using a substituted benzoyl chloride. beilstein-journals.org

Research on benzoyl-substituted quinolines has explored their potential in medicinal chemistry. For instance, derivatives bearing a substituted benzoyl group have been investigated for their antifungal and anticancer properties. nih.govmdpi.com The substituents on the benzoyl moiety, such as nitro groups, are chosen to modulate the electronic properties and biological interactions of the molecule. mdpi.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706458-37-8

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

(4-nitrophenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C16H10N2O3/c19-16(11-5-7-12(8-6-11)18(20)21)14-9-10-17-15-4-2-1-3-13(14)15/h1-10H

InChI Key

ZPRHDOQKNKFPQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 4 Nitrobenzoyl Quinoline Analogues

Classical Annulation Reactions in Quinoline (B57606) Core Construction

The classical methods for quinoline synthesis predominantly utilize aniline (B41778) or its derivatives as starting materials. jptcp.com These reactions, while foundational, often require harsh conditions such as high temperatures and strong acids or bases. derpharmachemica.comacs.org

The Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It involves the initial condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org This is followed by a thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com

The reaction begins with a nucleophilic attack by the aniline on the malonic acid derivative, leading to the substitution of an ethoxy group. wikipedia.orgwikidoc.org The resulting intermediate then undergoes a 6-electron cyclization at high temperatures to form the quinoline ring. wikipedia.orgablelab.eu The final steps involve the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to produce the 4-hydroxyquinoline. wikipedia.orgwikidoc.org

ReactantsConditionsProductRef.
Aniline, Diethyl ethoxymethylenemalonateHeat4-hydroxy-3-carboalkoxyquinoline wikipedia.org
5-aminoindoleCondensation, Microwave irradiationPyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives wikipedia.org
p-nitroaniline, ethyl-2-cyano-3ethoxyacrylateN/AIntermediate for 4-hydroxyquinoline synthesis researchgate.net

The Conrad–Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate. wikipedia.org The conditions of the reaction can be controlled to favor the formation of either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control). quimicaorganica.org

The mechanism starts with the attack of the aniline on the keto group of the β-ketoester. wikipedia.org Following a series of proton transfers and tautomerizations, an electrocyclic ring closure occurs at high temperatures (around 250 °C) to form the quinoline ring. wikipedia.org The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.comwikipedia.org

ReactantsConditionsProductRef.
Anilines, β-ketoestersKinetic control4-hydroxyquinolines wikipedia.orgquimicaorganica.org
Anilines, β-ketoestersThermodynamic control2-hydroxyquinolines quimicaorganica.org
Nitroaniline, Vinyl etherH2SO4Quinoline derivative iipseries.org

The Friedländer synthesis is a straightforward method for producing quinoline derivatives by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. pharmaguideline.comwikipedia.org This reaction can be catalyzed by acids (like trifluoroacetic acid, toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgorganic-chemistry.org The reaction involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org

The Combes quinoline synthesis is utilized for preparing 2,4-disubstituted quinolines. wikipedia.org It involves the reaction of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.orgminia.edu.eg Polyphosphoric acid (PPA) is often used as the dehydrating agent in this synthesis. wikipedia.org

SynthesisReactantsConditionsProductRef.
Friedländer2-aminobenzaldehydes, KetonesAcid or base catalysisSubstituted quinolines wikipedia.org
Friedländero-aminobenzaldehyde, AcetaldehydeSodium hydroxide (B78521)Quinoline derpharmachemica.com
CombesAnilines, β-diketonesAcid-catalyzed ring closure2,4-disubstituted quinolines wikipedia.org
CombesAniline, AcetoacetoneSulfuric acid or polyphosphoric acid2,4-disubstituted quinoline iipseries.org

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines from β-ketoanilides in the presence of a strong acid, typically sulfuric acid. iipseries.orgminia.edu.eg This reaction is essentially an intramolecular electrophilic aromatic substitution followed by dehydration. minia.edu.egwikipedia.org

Under certain conditions, the Knorr synthesis can compete with the formation of 4-hydroxyquinolines. wikipedia.org For example, the reaction of benzoylacetanilide with a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline, while using a smaller amount of PPA leads to the formation of the 4-hydroxyquinoline. minia.edu.egwikipedia.org

ReactantsConditionsProductRef.
β-ketoanilideH2SO42-hydroxyquinoline iipseries.org
4-ethyl-1,2,3,4-tetrahydroquinoline, ethyl-4,4,4-trifluoroacetoacetateZnCl2Amino tetrahydroquinoline iipseries.org
4-amino-6-Bromoveratrole, ethyl acetoacetateSulfuric acidQuinoline derivative iipseries.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

ReactantsConditionsProductRef.
Isatin, Carbonyl compoundBaseSubstituted quinoline-4-carboxylic acids wikipedia.org
N-acyl isatinsBase2-hydroxy-quinoline-4-carboxylic acids wikipedia.org
Isatin, KetoneStrong base (e.g., NaOH, KOH)2-substituted quinoline-4-carboxylic acids researchgate.net

The Biere and Seelen's approach , developed in 1979, starts with the Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, forming an enaminoester. mdpi.com This intermediate then cyclizes in the presence of a strong base to yield a quinolin-4-one derivative. mdpi.com

Dieckmann's condensation is an intramolecular reaction of diesters that forms cyclic β-ketoesters. mdpi.comwikipedia.org In the context of quinoline synthesis, the reaction of methyl anthranilate with methyl acrylate (B77674) produces a diester that can undergo intramolecular cyclization in the presence of a base like sodium hydride to form a dihydroquinolinone. mdpi.com Subsequent oxidation leads to the corresponding quinolin-4-one. mdpi.com

SynthesisReactantsConditionsIntermediate/ProductRef.
Biere-SeelenMethyl anthranilate, Dimethyl acetylenedicarboxylateMichael addition, Strong baseEnaminoester, Quinolin-4-one mdpi.com
DieckmannMethyl anthranilate, Methyl acrylateSodium hydride, OxidationDiester, Dihydroquinolinone, Quinolin-4-one mdpi.com

Camps' Method and Snieckus' Synthesis

Classical approaches continue to serve as foundational strategies for quinoline synthesis. The Camps reaction provides a direct route to quinolone structures, while the principles of Snieckus's work are instrumental in creating precisely substituted precursors.

The Camps quinoline synthesis, first reported by Rudolf Camps in 1899, is a cyclization reaction that transforms an o-acylaminoacetophenone into a hydroxyquinoline using a hydroxide ion. wikipedia.orgmdpi.com This reaction proceeds via a base-catalyzed intramolecular aldol (B89426) condensation. mdpi.com Depending on the reaction conditions and the structure of the starting material, the cyclization can occur in two different ways, potentially yielding two isomeric hydroxyquinoline products, which exist predominantly in their keto form as quinolones. wikipedia.orgmdpi.com For example, using a strong base like sodium hydroxide typically facilitates deprotonation from the more acidic methylene (B1212753) group adjacent to the ketone, leading to the formation of a quinolin-4-one. mdpi.com Weaker bases can favor deprotonation from the amide's acyl group, resulting in a quinolin-2-one. mdpi.com

The Snieckus synthesis, in the context of quinolines, refers to the application of the Directed Ortho Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. numberanalytics.comuwindsor.ca Pioneered by Victor Snieckus, the DoM reaction involves the deprotonation of an aromatic ring at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.comnih.gov The DMG, such as a tertiary amide or O-carbamate, coordinates the lithium base, facilitating regioselective deprotonation to form an ortho-lithiated species. uwindsor.canih.govharvard.edu This intermediate can then be treated with various electrophiles to introduce a wide range of substituents with high precision. harvard.edu This methodology is not a direct synthesis of the quinoline ring itself but is a strategic approach to construct the complex, polysubstituted aromatic precursors required for subsequent cyclization into the target quinoline analogues. For instance, the strong directing ability of a phosphorodiamidate group has been utilized to achieve selective metalation on quinolines themselves for further functionalization. acs.org

Modern Catalytic Approaches for Quinoline Ring Formation

Contemporary organic synthesis has seen a surge in the development of catalytic methods for constructing heterocyclic scaffolds, offering improvements in efficiency, selectivity, and substrate scope over classical methods. ijfans.org For quinoline synthesis, transition metal catalysts based on palladium, copper, cobalt, and rhodium, as well as organocatalytic N-heterocyclic carbenes, have become prominent. ijfans.orgmdpi.comrsc.org

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis is a versatile tool for quinoline synthesis, enabling powerful C-C and C-N bond-forming reactions. One prominent method is the palladium-catalyzed three-component carbonylative cyclization. This reaction efficiently synthesizes 4-quinolones from components like 2-iodoaniline, terminal alkynes, and a carbon monoxide (CO) source. While high-pressure CO gas has been traditionally used, modern protocols have been developed using CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅), which operate under milder conditions.

Carbonyl SourceCatalyst/Base SystemTemperatureYield of 4-quinoloneReference
CO Gas (20 bar)PdCl₂(PPh₃)₂ / Et₃N100 °C90% mdpi.com
Mo(CO)₆Pd(OAc)₂ / Piperazine / Et₃N120 °C (Microwave)85% mdpi.com
Fe(CO)₅Pd(OAc)₂ / Piperazine / Et₃N60 °C91% mdpi.com

Other palladium-catalyzed cascade reactions provide alternative routes. For example, a denitrogenative cascade reaction between o-aminocinnamonitriles and arylhydrazines has been developed to produce 2-arylquinolines. This process is believed to proceed through a sequence of denitrogenative addition followed by an intramolecular cyclization.

Copper-Catalyzed Annulation Strategies

Copper catalysts have gained significant attention as an economical and less toxic alternative to precious metals for quinoline synthesis. mdpi.com These catalysts are effective in a variety of annulation (ring-forming) strategies. A one-pot aerobic oxidative cyclization catalyzed by copper can functionalize C(sp³)–H and C(sp²)–H bonds, for instance, in the reaction of 2-vinylaniline (B1311222) with 2-methylquinoline (B7769805) using oxygen as the oxidant. mdpi.com

Multi-component annulation strategies are particularly powerful. For example, a copper(I)-catalyzed [4+1+1] annulation using ammonium (B1175870) salts and anthranils provides access to 2,3-diaroylquinolines under mild conditions with molecular oxygen as the terminal oxidant. mdpi.com Another approach is the copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes to synthesize 8-acylquinolines. mdpi.com

Annulation StrategyKey ReactantsCatalyst SystemKey FeatureReference
[4+1+1] AnnulationAmmonium salts, AnthranilsCuCl / O₂Access to 2,3-diaroylquinolines mdpi.com
[3+2+1] AnnulationAnthranils, PhenylacetaldehydesCu(0)Synthesis of 8-acylquinolines mdpi.com
Oxidative Cyclization2-Vinylaniline, 2-MethylquinolineCopper catalyst / O₂C-H/C-H bond functionalization mdpi.com
AnnulationKetone oxime acetates, o-Trifluoroacetyl anilinesCu catalystSynthesis of 4-trifluoromethyl quinolines mdpi.com

Cobalt-Assisted Cyclizations

Cobalt-catalyzed reactions represent an emerging and efficient method for quinoline synthesis, often proceeding through C-H activation pathways. A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles can produce quinolines in a one-pot process under mild conditions. mdpi.comrsc.org

In a notable strategy, a Co(III)-catalyzed reaction between anilines and alkynes uses dimethyl sulfoxide (B87167) (DMSO) not only as the solvent but also as a C1 building block that is incorporated into the final quinoline ring. rsc.org This transformation demonstrates high regioselectivity and broad functional group tolerance. The mechanism is thought to involve ortho-metalation of the aniline, insertion of the alkyne, and subsequent reaction with an activated DMSO species before cyclization and aromatization. rsc.org

Rhodium-Catalyzed C-H Activation and Heteroannulation

Rhodium catalysts are highly effective for C-H activation, enabling the direct use of simple aromatic precursors for quinoline synthesis. A common strategy involves the rhodium-catalyzed ortho-C–H bond activation of anilines and their subsequent heteroannulation with coupling partners like alkynes. mdpi.com For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters can regioselectively produce quinoline carboxylates. mdpi.com In such systems, the rhodium catalyst facilitates both the initial C-H activation and the subsequent cyclization steps. mdpi.com These reactions often employ an oxidant, such as a copper(II) species, to regenerate the active catalyst.

This methodology has been extended to synthesize complex fused heterocyclic systems. For instance, Rh(III)-catalyzed C-H activation of sydnones and their oxidative coupling with internal alkynes leads to the formation of quinoline-fused sydnones under mild conditions. mdpi.com

N-Heterocyclic Carbene-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of quinoline derivatives. NHCs can catalyze an indirect Friedländer annulation, reacting 2-aminobenzyl alcohol or its derivatives with ketones to form polysubstituted quinolines. This approach can be performed as a one-pot, two-step tandem reaction starting from readily available alcohols and ketones. mdpi.com

In another application, NHCs catalyze the annulation of modified enals with heterocyclic C-H acids to produce quinolinone-fused lactams. mdpi.com The proposed mechanism involves the NHC attacking the aldehyde to form a Breslow intermediate, which then evolves into a nucleophilic homoenolate. mdpi.com This homoenolate attacks an electrophile, and the resulting adduct undergoes intramolecular heterocyclization and dehydration to furnish the final quinolinone product. mdpi.com The stability of the conjugated quinolinone system is a key driving force for the final dehydration step. mdpi.com

Green Chemistry Principles in Quinoline Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes for quinoline derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.comnih.gov The development of more sustainable methods for quinoline synthesis is not only environmentally beneficial but also crucial for enhancing the efficiency of pharmaceutical and materials science research. ijpsjournal.com

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com This technology has been successfully applied to the synthesis of various quinoline derivatives. nih.govbenthamdirect.comacs.org The advantages of MAOS include rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and, in some cases, improve product yields. nih.govacs.org

For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. acs.org This catalyst-free procedure highlights the potential of MAOS to simplify synthetic protocols and reduce waste. acs.org Another study demonstrated that the Knoevenagel condensation for the synthesis of quinoline derivatives is significantly more efficient in terms of both time and yield when conducted under microwave conditions compared to conventional methods. benthamdirect.com

The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of a quinoline derivative, illustrating the significant reduction in reaction time.

ReactionMethodTemperature (°C)TimeYield (%)
Skraup synthesis of 7-amino-8-methylquinolineConventional140-1504 hours55
Skraup synthesis of 7-amino-8-methylquinolineMicrowave-5 minutes52
Data sourced from a study on the application of a dynamic microwave power system in the synthesis of quinoline derivatives. nih.gov

Environmentally Benign and Economical Synthetic Routes

The development of environmentally benign and economical synthetic routes is a cornerstone of green chemistry. mobt3ath.com This includes the use of water as a solvent, employment of non-toxic and inexpensive catalysts, and the design of one-pot reactions to minimize purification steps and solvent usage. mobt3ath.comacs.org

Water, as a solvent, offers significant environmental and economic advantages. A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction has been developed using water as the sole solvent at 70°C without the need for a catalyst. organic-chemistry.org This approach aligns with green chemistry principles by avoiding toxic reagents and reducing waste. organic-chemistry.org Similarly, the use of inexpensive and non-toxic catalysts like ferric chloride hexahydrate (FeCl3·6H2O) in water for the condensation of 2-aminoarylketones and active methylene compounds provides a facile and efficient protocol for quinoline derivative synthesis. mobt3ath.com

Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce reaction times, minimize the use of solvents and reagents, and simplify work-up procedures. nih.govrsc.org An effective one-pot Friedländer quinoline synthesis has been developed using iron in the presence of catalytic aqueous HCl to reduce o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, which then undergo in-situ condensation with ketones or aldehydes to yield quinolines in high yields. nih.govrsc.org

Directed Synthetic Routes to Nitrobenzoyl-Substituted Quinoline Systems

The introduction of a nitrobenzoyl group onto a quinoline ring requires specific and directed synthetic strategies. These methods often involve acylation reactions, sequential functionalization of the quinoline core, or elegantly designed one-pot procedures.

Acylation Reactions Utilizing 4-Nitrobenzoyl Chloride

Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In the context of synthesizing 4-(4-nitrobenzoyl)quinoline, the use of 4-nitrobenzoyl chloride as the acylating agent is a key step. nih.govbeilstein-journals.org The reaction typically involves a Lewis acid catalyst to activate the acyl chloride and facilitate electrophilic attack on the quinoline ring. The high reactivity of 4-nitrobenzoyl chloride makes it a suitable reagent for such acylations. rsc.org

The synthesis of N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide, a related structure, was achieved by reacting an amino-functionalized precursor with 4-nitrobenzoyl chloride in the presence of triethylamine. nih.gov Similarly, the preparation of α-(o-nitrobenzoyl)-β-enamino amides involves the acylation of β-enamino amides with o-nitrobenzoyl chloride. beilstein-journals.org A regioselective reaction of heterocyclic N-oxides, including quinolines, with 4-nitrobenzoyl chloride and a cyclic thioether has also been reported, leading to 2-functionalized products. acs.orgacs.org

The following table provides examples of acylation reactions using nitrobenzoyl chlorides in the synthesis of various compounds.

Reactant 1Reactant 2Product TypeReference
Amine 74-Nitrobenzoyl chlorideN-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide nih.gov
β-enamino amideo-nitrobenzoyl chlorideα-(o-nitrobenzoyl)-β-enamino amide beilstein-journals.org
Pyridine (B92270) N-oxide4-nitrobenzoyl chloride2-Functionalized pyridine acs.orgacs.org

Sequential Functionalization of Quinoline Rings

Sequential functionalization provides a powerful strategy for the controlled introduction of multiple substituents onto the quinoline ring system. researchgate.netacs.org This approach allows for the precise construction of complex molecules by building upon a simpler quinoline core in a stepwise manner. The use of quinoline N-oxides is a particularly effective strategy, as the N-oxide group can act as a directing group to facilitate regioselective functionalization at the C2 and C8 positions under mild conditions. researchgate.net

For instance, a three-step sequential functionalization of 4,7-dichloroquinoline (B193633) involving N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution (SNAr) at the C4 position has been demonstrated. researchgate.net This highlights the ability to selectively modify different positions on the quinoline ring. Another example involves the synthesis of ring A and D-fused bis-quinoline-steroid hybrids through combined sequential processes, showcasing the versatility of this approach for creating complex, polycyclic structures. acs.org The development of methods for the regioselective direct C-H functionalization of quinolines using transition metal catalysis is also a significant area of research, enabling the introduction of a wide variety of functional groups at almost all positions. mdpi.com

One-Pot Synthetic Protocols for Complex Quinolines

One-pot syntheses offer an efficient and atom-economical approach to the construction of complex quinoline derivatives by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. nih.govsharif.edu These protocols are highly valued in green chemistry for their ability to reduce solvent waste and energy consumption. nih.govrsc.org

A notable example is the one-pot Friedländer synthesis, which can produce mono- or di-substituted quinolines in high yields from o-nitroarylcarbaldehydes and aldehydes or ketones using inexpensive reagents. nih.govrsc.org Dinuclear ruthenium(II) complexes have also been employed as catalysts for the one-pot synthesis of quinolines from 2-nitrobenzyl alcohols and secondary alcohols under mild conditions. acs.orgchemrxiv.org Furthermore, an efficient, catalyst-free, one-pot three-component procedure under microwave irradiation has been developed for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline pharmacophore. acs.org

The following table showcases various one-pot synthetic strategies for quinoline derivatives.

Starting MaterialsCatalyst/ConditionsProduct TypeReference
o-Nitroarylcarbaldehydes, aldehydes/ketonesIron, aq. HClMono- or di-substituted quinolines nih.govrsc.org
2-Nitrobenzyl alcohols, secondary alcoholsDinuclear Ru(II) complexesQuinolines acs.orgchemrxiv.org
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesMicrowave irradiation, catalyst-freeDihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines acs.org
2-Aminoarylketones, active methylene compoundsFeCl3·6H2O, waterSubstituted quinoline derivatives mobt3ath.com

Electrochemical Synthesis Methods for Quinoline Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the construction of quinoline scaffolds, offering a green alternative to conventional methods that often require harsh conditions, stoichiometric oxidants, or expensive transition-metal catalysts. nih.govrsc.orgresearchgate.net By using electricity as a traceless reagent, electrosynthesis provides precise control over reaction conditions and often leads to high selectivity and efficiency. researchgate.net This approach is compatible with a wide array of functional groups and has been successfully applied to various synthetic transformations, including annulations, hydrogenations, and reductive cyclizations, to afford diverse quinoline derivatives. nih.govnih.govnih.gov

Electrocatalytic [4+2] Annulation

A notable advancement in quinoline synthesis is the development of metal-free electrocatalytic [4+2] annulation strategies. nih.govacs.org This method allows for the construction of fused tricyclic quinoline frameworks, which are valuable motifs in medicinal chemistry. acs.org The process typically involves the iodide-mediated electro-oxidation of N-aryl cinnamyl acetates or amides. In an undivided electrochemical cell, the iodide salt is oxidized at the anode to generate reactive iodine species. nih.govacs.org These species facilitate the oxidation of the secondary amine substrate to a reactive iminium intermediate. This intermediate then undergoes an intramolecular [4+2] cycloaddition, followed by aromatization, to yield the fused quinoline product. nih.gov

This electro-redox methodology is characterized by its mild conditions and atom economy, avoiding the need for transition metals and chemical oxidants. acs.org The reaction is generally performed using graphite (B72142) and platinum electrodes in an undivided cell. nih.gov

Table 1: Optimization of Electrocatalytic [4+2] Annulation for Fused Quinoline Synthesis Reaction of cinnamyl 2-(p-tolylamino)acetate in an undivided electrochemical cell.

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1nBu4NIMeCNRoom Temp38 acs.org
2nBu4NIMeCN6585 acs.org
3KIMeCN6578 nih.gov
4NaIMeCN6575 nih.gov

The scope of this reaction is broad, tolerating various substituents on the aniline and cinnamyl portions of the starting material. For instance, substrates with electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like cyano on the aryl ring react efficiently to produce the corresponding quinoline derivatives in good yields. acs.org

Paired Electrolysis for Cascade Annulation

Paired electrolysis represents an efficient approach where simultaneous oxidation and reduction reactions occur at the anode and cathode, respectively, to contribute to the desired product formation. nih.govnih.gov This technique has been utilized for the synthesis of highly functionalized quinoline-substituted bioactive molecules. nih.govrsc.org In a typical setup, the electroreduction of an isatin derivative at the cathode initiates a cascade, while the anodic oxidation of potassium iodide (KI) catalytically promotes the subsequent annulation reaction. nih.govnih.gov

This method allows for the direct synthesis of quinolines and their conjugation to biomolecules like amino acids, peptides, and saccharides in a single operation. nih.gov The reaction proceeds under mild, pH-neutral conditions at room temperature in an undivided cell, highlighting the unique advantages of electrochemical activation. researchgate.net

Table 2: Paired Electrolysis Synthesis of Quinoline Derivatives Reaction of isatin, dimethyl but-2-ynedioate, and a serine residue.

EntryCurrent (mA)Catalyst (mol%)SolventYield (%)Reference
15KI (20)CH3CN85 researchgate.net
23KI (20)CH3CN72 researchgate.net
35-CH3CNTrace researchgate.net
45KI (20)DMF45 researchgate.net
55KI (20)DMSO35 researchgate.net

Electrocatalytic Hydrogenation in PEM Reactors

The reduction of the quinoline ring to form tetrahydroquinolines is another important transformation achievable through electrochemical means. Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor is a notable method. nih.govbeilstein-journals.org This system consists of a membrane electrode assembly (MEA) where humidified hydrogen gas or water can be used at the anode. nih.gov The reduction of quinoline derivatives is performed at the cathode, often composed of catalysts like platinum or palladium on carbon. beilstein-journals.org

The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), can significantly promote the reduction process. nih.govbeilstein-journals.org This method operates at room temperature and avoids the need for high-pressure hydrogen gas typically required in conventional hydrogenation reactions. However, the success of the reaction can be sensitive to the substrate; for example, quinolines bearing nitro groups have been reported to potentially decompose and clog the reactor's flow path under certain conditions. beilstein-journals.org

Electrochemical Reductive Cyclization of Nitroarenes

The electrochemical reduction of nitroarenes serves as a key step in the synthesis of various nitrogen-containing heterocycles, including quinoline derivatives like quinoline N-oxides and 1-hydroxyquinol-4-ones. nih.govchemrxiv.org This approach is particularly relevant for synthesizing analogues of this compound.

In one strategy, the electrochemical reduction of 2-allyl-substituted nitroarenes in a simple undivided cell generates a nitroarene radical anion. chemrxiv.org This reactive intermediate can then undergo a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization to form a broad range of quinoline N-oxides. chemrxiv.org The reaction proceeds under mild conditions using non-precious electrode materials like graphite and magnesium. chemrxiv.org

Another powerful method involves the selective cathodic reduction of 2-nitrobenzoic acids to the corresponding hydroxylamine, which then undergoes an intramolecular cyclo-condensation to yield 1H-1-hydroxyquinolin-4-ones. nih.gov This electrosynthesis is highly selective and can be performed on a multigram scale, demonstrating its practical utility. The process uses sustainable carbon-based electrodes, such as glassy carbon and boron-doped diamond (BDD), in an environmentally benign solvent system. nih.gov

Table 3: Electrochemical Synthesis of Quinolone Derivatives from Nitroarenes

Starting Material TypeProduct TypeKey TransformationElectrodes (Cathode/Anode)Yield RangeReference
2-Allyl-substituted nitroareneQuinoline N-oxideReductive cyclization via 1,5-HATGraphite/MagnesiumUp to 85% chemrxiv.org
2-Nitrobenzoic acid1H-1-Hydroxyquinolin-4-oneSelective nitro reduction & cyclo-condensationBDD/Glassy CarbonUp to 93% nih.gov
o-Nitrophenyl-substituted carbonylQuinolineChemoselective nitro reduction & cyclizationBDDUp to 96% researchgate.net

These electrochemical strategies underscore the versatility and sustainability of electrosynthesis in accessing a wide range of quinoline derivatives, providing valuable tools for modern organic chemistry.

Advanced Structural Characterization and Elucidation of 4 4 Nitrobenzoyl Quinoline Systems

Spectroscopic Techniques for Molecular Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

For 4-(4-Nitrobenzoyl)quinoline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring system and the nitrobenzoyl group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would reveal the connectivity of the protons. The protons on the quinoline ring would appear in the aromatic region, with specific patterns indicating their positions. Similarly, the protons on the 4-nitrophenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. Key signals would include the carbonyl carbon (C=O), carbons attached to the nitrogen in the quinoline ring, carbons attached to the nitro group, and the various aromatic carbons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the carbonyl group (C=O) stretching vibration. The presence of the nitro group (NO₂) would be confirmed by two strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Vibrations corresponding to C=C and C=N bonds within the quinoline aromatic system would appear in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data not available Data not available Aromatic C-H Stretch
Data not available Data not available Carbonyl (C=O) Stretch
Data not available Data not available Aromatic C=C/C=N Stretch
Data not available Data not available Asymmetric NO₂ Stretch

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (molecular formula C₁₆H₁₀N₂O₃), HRMS would be used to confirm its elemental composition. The experimentally measured exact mass would be compared to the theoretically calculated mass.

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass [M+H]⁺ Measured Exact Mass [M+H]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with extensive conjugated systems, such as this compound, are expected to be strong absorbers in the UV-Vis region. The spectrum would likely show absorption bands corresponding to π → π* transitions within the quinoline and nitrobenzoyl aromatic systems. The presence of the carbonyl group and the nitro group, both of which can participate in conjugation, would influence the position and intensity of the absorption maxima (λmax).

Table 5: Hypothetical UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent Electronic Transition

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding. This information is crucial for understanding the solid-state properties of the compound. While crystal structures for related isomers like 6-(4-nitrobenzyloxy)quinoline and 8-(4-nitrobenzyloxy)quinoline have been reported, data for the title compound is not currently available. nih.govnih.gov

Table 6: Crystallographic Data for this compound

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Patterns and Molecular Arrangement

In related quinoline derivatives, intermolecular C-H···O interactions are common, linking molecules into chains or more complex networks. nih.govnih.gov For this compound, the oxygen atoms of the nitro and benzoyl groups are expected to act as hydrogen bond acceptors, while aromatic C-H groups on the quinoline and nitrobenzene (B124822) rings serve as donors. These interactions, though weak, are significant in determining the crystal packing.

Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C-H···OAromatic C-HNitro O, Carbonyl O2.2 - 2.8 (H···O)Formation of molecular chains/sheets
C-H···NAromatic C-HQuinoline N2.4 - 2.9 (H···N)Linking adjacent molecules
π–π StackingQuinoline/Benzene RingsQuinoline/Benzene Rings3.6 - 3.7 (centroid-centroid)Stabilization of layered structures

Quantum Crystallography and Advanced Refinement Methodologies

Quantum crystallography represents a frontier in structural science, merging the principles of quantum mechanics with experimental diffraction data to achieve a more profound understanding of chemical bonding and electron density distributions in crystals. nih.gov Unlike the standard Independent Atom Model (IAM), which treats atoms as spherical and non-interacting, quantum crystallographic methods utilize aspherical atomic scattering factors derived from quantum calculations. flogen.org This allows for a more accurate representation of the subtle electronic features of molecules, such as charge distribution, electrostatic potential, and the nature of chemical bonds. While specific studies applying these advanced methods to this compound are not available in the reviewed literature, the following sections describe the principles of these powerful techniques.

Multipole Refinement (MM)

Multipole refinement, a cornerstone of experimental charge density studies, models the aspherical nature of atomic electron density by employing a multipolar expansion of spherical harmonic functions. nih.gov This method refines not just atomic positions and displacement parameters but also the populations of these multipoles (Pᵥ, Pₗₘ) and the expansion-contraction parameters (κ, κ') for the valence shell against high-resolution X-ray diffraction data. nih.gov The resulting detailed electron density map reveals features of chemical bonding, lone pairs, and intermolecular interactions. For a molecule like this compound, a multipole refinement could precisely quantify the charge distribution across the conjugated system, detail the electrostatic potential, and analyze the topological properties of the covalent and non-covalent interactions.

Hirshfeld Atom Refinement (HAR)

Hirshfeld Atom Refinement (HAR) is a method that significantly improves the accuracy of structural parameters, particularly for hydrogen atoms, from X-ray diffraction data. researchgate.netrsc.org HAR utilizes aspherical atomic form factors derived from partitioning a quantum mechanically calculated, static molecular electron density. nih.gov The "Hirshfeld" or "stockholder" partitioning scheme divides the theoretical electron density into atomic contributions. nih.gov This approach avoids the limitations of the spherical atom model, leading to more accurate and precise determination of H-atom positions and their anisotropic displacement parameters (ADPs), which become comparable to those obtained from neutron diffraction experiments. flogen.org Application of HAR to this compound would yield a highly accurate molecular geometry, enabling a more reliable analysis of the weak C-H···O and C-H···N hydrogen bonds.

X-ray Wavefunction Refinement (XWR)

X-ray Wavefunction Refinement (XWR) is an advanced quantum crystallographic technique that refines a theoretical wavefunction directly against experimental X-ray diffraction data. amanote.comresearchgate.net In this approach, parameters within a quantum mechanical wavefunction (e.g., orbital coefficients) are adjusted to minimize the difference between the observed structure factors and those calculated from the wavefunction. researchgate.net This method provides a more complete quantum mechanical description of the crystal, as it simultaneously refines both the structural model and the electronic wavefunction. researchgate.net XWR can significantly improve the description of polar bonds and the electron density near hydrogen atoms compared to multipole models. researchgate.net For this compound, XWR could provide deep insights into its electronic structure and bonding, validated directly by experimental evidence.

Generalized Atom Refinement (GAR)

Generalized Atom Refinement (GAR) is an extension of the HAR method. nih.gov It allows for the use of various electron density partitioning schemes beyond the standard Hirshfeld method, such as the iterative stockholder, iterative Hirshfeld, or Becke partitioning. nih.gov The flexibility to choose different partitioning methods allows for a systematic investigation into how the division of electron density affects the refined structural parameters. nih.gov This can lead to further improvements in the accuracy of bond lengths and atomic displacement parameters for hydrogen atoms. nih.gov The selection of an optimal combination of partitioning scheme and quantum chemistry method can be tailored to the specific chemical system under investigation.

Computational Chemistry and Theoretical Investigations of 4 4 Nitrobenzoyl Quinoline

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to map the electronic landscape of 4-(4-Nitrobenzoyl)quinoline. These calculations reveal how electrons are distributed across the molecule, which in turn governs its stability, reactivity, and intermolecular interactions. Techniques such as Density Functional Theory (DFT) are commonly used to model these properties with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is characterized by the presence of two main components: the quinoline (B57606) ring system and the 4-nitrobenzoyl group. The quinoline moiety itself is electron-deficient, while the benzoyl group is electron-withdrawing, an effect that is significantly amplified by the strongly electron-withdrawing nitro (-NO₂) group.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be primarily localized on the quinoline ring system. While the quinoline core is electron-deficient, it is generally more electron-rich compared to the highly electron-deficient 4-nitrobenzoyl substituent.

LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO is anticipated to be predominantly distributed over the 4-nitrobenzoyl fragment. The presence of the carbonyl group and, more importantly, the nitro group, creates a region of low electron density, making it the primary acceptor of electrons.

HOMO-LUMO Gap: A small HOMO-LUMO energy gap suggests that a molecule is more reactive and requires less energy to be excited. Due to the strong intramolecular charge transfer character from the quinoline moiety (donor) to the nitrobenzoyl moiety (acceptor), this compound is expected to have a relatively small energy gap, indicating a higher potential for chemical reactivity.

Interactive Table: Expected Frontier Molecular Orbital Characteristics

Orbital Expected Primary Localization Implication
HOMO Quinoline Ring System Region of electron donation (nucleophilic character)
LUMO 4-Nitrobenzoyl Group Region of electron acceptance (electrophilic character)

| Energy Gap | Relatively Small | High chemical reactivity and ease of electronic excitation |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP surface would highlight distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most negative regions are expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen. These areas are electron-rich and represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The nitrogen atom of the quinoline ring also contributes to a region of negative potential.

Positive Potential (Blue): The most positive potential would likely be found on the hydrogen atoms of the quinoline ring and the benzene (B151609) ring of the benzoyl group. These electron-deficient regions are the primary sites for potential nucleophilic attack.

Fukui functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule with greater precision. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

f⁺(r): This function indicates the propensity of a site to accept an electron, thus predicting the most likely location for a nucleophilic attack . For this compound, the highest values of f⁺(r) are expected to be on the carbon atoms of the nitro-substituted benzene ring and the carbonyl carbon, consistent with the LUMO distribution.

f⁻(r): This function shows the propensity of a site to donate an electron, predicting the site for an electrophilic attack . The highest values for f⁻(r) would likely be found on the atoms of the quinoline ring, aligning with the expected localization of the HOMO.

Analysis of the electron density distribution provides a detailed picture of the bonding and charge separation within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom.

For this compound, charge analysis would quantitatively confirm the qualitative predictions from FMO and MEP analyses. The oxygen atoms of the nitro and carbonyl groups would exhibit significant negative charges, while the nitrogen atom of the nitro group and the carbonyl carbon atom would carry positive charges. The atoms of the quinoline ring would have a less polarized charge distribution compared to the highly polarized nitrobenzoyl fragment. This charge separation results in a significant molecular dipole moment, pointing from the quinoline moiety towards the nitrobenzoyl group.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts. These predictions serve as a powerful tool for validating experimental results and aiding in the structural elucidation of complex molecules.

Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable accuracy. The predicted shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For this compound, the predicted NMR spectra would reflect its unique electronic structure:

¹H-NMR: The protons on the quinoline ring and the benzoyl ring are aromatic and would appear in the downfield region (typically 7-9 ppm). Protons closer to the electron-withdrawing nitro and carbonyl groups, as well as those influenced by the electronegative quinoline nitrogen, would be shifted further downfield (higher ppm values). For instance, the protons on the nitro-substituted ring are expected to be significantly deshielded.

¹³C-NMR: The carbon atoms in the molecule would show a wide range of chemical shifts. The carbonyl carbon is expected to have the most downfield shift (typically >180 ppm) due to the direct attachment of an electronegative oxygen atom. The carbon atom attached to the nitro group would also be significantly downfield-shifted. Carbons within the quinoline ring would have shifts characteristic of aromatic heterocyclic systems.

By comparing the computationally predicted NMR spectra with experimentally obtained data, a confident assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

Interactive Table: Predicted NMR Chemical Shift Trends

Nucleus Molecular Region Expected Chemical Shift (ppm) Rationale
¹H Aromatic (Quinoline/Benzoyl) 7.0 - 9.0 Aromatic ring currents
¹H Protons near -NO₂ group High end of aromatic range Strong deshielding from electron-withdrawing group
¹³C Carbonyl Carbon > 180 Deshielding by electronegative oxygen
¹³C C-NO₂ Carbon Downfield Strong deshielding effect of the nitro group

| ¹³C | Quinoline Carbons | 120 - 150 | Typical range for aromatic heterocyclic carbons |

Vibrational Spectra (IR, Raman) Simulations

There is no available data from theoretical simulations of the infrared and Raman spectra for this compound. Such simulations, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, would provide valuable insights into the vibrational modes of the molecule, aiding in the interpretation of experimental spectroscopic data.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Calculations concerning the non-linear optical (NLO) properties and, more specifically, the first-order hyperpolarizability of this compound have not been reported. These theoretical predictions are crucial for identifying potential applications of materials in optical and photonic technologies.

Theoretical Studies of Molecular Geometry and Conformation

Detailed theoretical studies on the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound are not found in the current scientific literature. These computational analyses are fundamental for understanding the three-dimensional structure and stability of the molecule.

Reactivity and Mechanistic Understanding of 4 4 Nitrobenzoyl Quinoline Derivatives

Reaction Pathways and Transformation Mechanisms

The reactivity of the 4-(4-Nitrobenzoyl)quinoline scaffold is complex, with multiple potential sites for chemical transformation. The mechanisms governing these transformations are influenced by the electronic properties of the quinoline (B57606) ring and the substituents it bears.

The synthesis of the core quinoline structure, upon which this compound derivatives are built, relies on several classic cyclization and annulation reactions. These methods typically involve the construction of the pyridine (B92270) ring fused to a benzene (B151609) ring.

Friedländer Annulation : This reaction provides a straightforward route to substituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). The mechanism proceeds via an initial aldol-type condensation to form a β-aminoenone, which then undergoes acid-catalyzed cyclization and subsequent dehydration to yield the aromatic quinoline ring. A significant modification involves the in situ reduction of a 2-nitroaromatic ketone or aldehyde, often using reagents like iron in acetic acid, to generate the necessary amino group, which then immediately partakes in the cyclization. This "domino" nitro reduction-heterocyclization strategy allows for the use of more readily available nitroaromatics.

Combes Quinoline Synthesis : In this method, an aniline (B41778) reacts with a β-diketone under acidic conditions. The initial step is the formation of an enamine intermediate from the condensation of the aniline and one of the ketone carbonyls. Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the 2,4-disubstituted quinoline.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction forms quinolines from anilines and α,β-unsaturated carbonyl compounds. The mechanism is thought to involve the initial formation of a β-amino carbonyl compound via Michael addition, which then cyclizes and oxidizes to the final quinoline product.

Electrophilic Cyclization : Another pathway involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. In this process, an electrophile (such as ICl, I₂, or Br₂) adds to the alkyne, inducing a cyclization event where the aniline nitrogen acts as the nucleophile, leading to the formation of 3-halo-substituted quinolines.

Reaction Name Reactants Key Mechanistic Steps Product Type
Friedländer Annulation 2-Aminoaryl aldehyde/ketone + Active methylene compoundAldol (B89426) condensation, cyclization, dehydrationSubstituted quinolines
Combes Synthesis Aniline + β-DiketoneEnamine formation, electrophilic cyclization, dehydration2,4-Disubstituted quinolines
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compoundMichael addition, cyclization, oxidationSubstituted quinolines
Electrophilic Cyclization N-(2-Alkynyl)aniline + Electrophile (e.g., I₂)Electrophilic addition to alkyne, 6-endo-dig cyclization3-Halo-substituted quinolines

Condensation and subsequent dehydration are central mechanistic steps in the majority of classical quinoline syntheses. For instance, in the Combes and Friedländer syntheses, the initial formation of an enamine or a β-aminoenone, respectively, is a condensation reaction involving an amine and a carbonyl group, which proceeds with the elimination of water.

Redox reactions are integral to both the synthesis and potential transformations of this compound derivatives.

Synthesis-Related Redox Reactions : As mentioned, a common strategy for quinoline synthesis involves the reduction of a nitro group to an amine to facilitate cyclization. In the Doebner reaction, a hydrogen-transfer process is responsible for the oxidation of a dihydroquinoline intermediate to the final quinoline product. An imine, formed concurrently in the reaction mixture, can act as the hydrogen acceptor in this oxidation step.

Chemoselectivity : The this compound molecule possesses multiple sites that can undergo reduction: the quinoline ring, the ketone carbonyl, and the nitro group. The chemoselectivity of a reduction reaction is therefore critical. The aromatic nitro group is generally the most easily reduced functionality under a variety of conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like Fe, Sn, or Zn in acid). The benzoyl carbonyl group is less reactive and typically requires stronger reducing agents like sodium borohydride (B1222165). The quinoline ring itself is relatively resistant to reduction but can be hydrogenated under more forcing conditions. This hierarchy allows for the selective reduction of the nitro group while preserving the ketone and the quinoline core.

The electronic nature of the quinoline ring system heavily influences its reactivity towards nucleophiles and electrophiles.

Nucleophilic Attack : The quinoline ring is an electron-deficient (π-deficient) heterocycle due to the electron-withdrawing nature of the nitrogen atom. This makes the heterocyclic part of the molecule susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In the case of this compound, the presence of the strongly electron-withdrawing nitrobenzoyl group at the C4 position further depletes electron density from the ring, enhancing its electrophilicity. Nucleophilic aromatic substitution (SNAr) can occur at positions activated by electron-withdrawing groups, especially if a good leaving group is present. In nitro-activated systems, a mechanism known as cine-substitution has been observed, where a nucleophile attacks the position adjacent to the nitro-bearing carbon, followed by the elimination of nitrous acid.

Electrophilic Attack : Electrophilic aromatic substitution on the unsubstituted quinoline ring typically occurs on the benzene portion (the homocyclic ring), which is more electron-rich than the pyridine portion. However, the presence of the deactivating benzoyl group at C4 and the inherent electron-deficient character of the pyridine ring make electrophilic substitution on the quinoline nucleus challenging. On the other benzoyl ring, the nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any electrophilic attack on the 4-(4-nitrobenzoyl) moiety would be difficult and would be directed to the positions meta to the nitro group.

Functional Group Transformations and Derivatization

The functional groups present in this compound, particularly the nitro group, offer opportunities for a wide range of chemical modifications to generate diverse derivatives.

The nitro group on the benzoyl ring is a versatile functional handle that can be transformed into numerous other groups through reduction. The specific product obtained depends on the reducing agent and the reaction conditions. The reduction proceeds through intermediate species such as nitroso and hydroxylamino compounds.

Reduction to an Amine : This is the most common transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂) cleanly reduces the nitro group to a primary amine (4-(4-Aminobenzoyl)quinoline). This transformation is fundamental for further derivatization, such as diazotization or acylation.

Partial Reduction : By carefully controlling the reaction conditions and reagents, it is possible to achieve partial reduction to intermediate oxidation states. For example, reduction with zinc dust in a neutral aqueous solution can yield the corresponding hydroxylamine.

The Nitro Group as a Masked Electrophile : Under specific biological or chemical conditions, the nitro group can be activated to act as an electrophile. For instance, it can be converted to its nitronic acid tautomer, which is electrophilic and can react with proximate nucleophiles. This reactivity highlights the latent electrophilic nature of the nitro group, which is not immediately apparent from its structure.

Product Functional Group Typical Reagents and Conditions Intermediate(s)
Amine (-NH₂) H₂, Pd/C; Fe/HCl; SnCl₂/HClNitroso (-NO), Hydroxylamine (-NHOH)
Hydroxylamine (-NHOH) Zn dust / NH₄ClNitroso (-NO)
Azoxy compound (-N=N(O)-) Mild reducing agents (e.g., glucose in base)-
Azo compound (-N=N-) Stronger reduction of azoxy compounds (e.g., LiAlH₄)Azoxy
Hydrazo compound (-NH-NH-) Zn dust / NaOHAzo

Transformations Involving the Benzoyl and Carbonyl Moieties

The reactivity of the this compound molecule is significantly influenced by the presence of the benzoyl and, more specifically, the carbonyl and nitro functionalities. These groups offer sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The carbonyl group in the benzoyl moiety is a key reactive center, susceptible to nucleophilic addition reactions. chemistrysteps.commasterorganicchemistry.comlibretexts.org Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. chemistrysteps.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. For instance, reduction of the carbonyl group can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would yield the corresponding alcohol, [4-(1-hydroxy-1-(4-nitrophenyl)methyl)]quinoline. Grignard reagents or organolithium compounds could be employed to introduce new carbon-carbon bonds at the carbonyl carbon. youtube.com

The nitro group on the benzoyl ring is another site for significant chemical transformations, most notably reduction. Catalytic hydrogenation is a common method for the reduction of aromatic nitro compounds. mdpi.com Depending on the catalyst and reaction conditions, the nitro group can be selectively reduced to various functionalities. For example, using catalysts like palladium on carbon (Pd/C) with a hydrogen source can lead to the formation of the corresponding aniline derivative, 4-(4-aminobenzoyl)quinoline. nih.gov The choice of catalyst and control of reaction parameters are crucial to achieve high selectivity and avoid over-reduction. mdpi.com

Below is a data table summarizing potential transformations of the benzoyl and carbonyl moieties of this compound based on general organic reactions.

Reagent/ConditionMoietyTransformationProduct
NaBH₄ or LiAlH₄CarbonylReduction4-[1-hydroxy-1-(4-nitrophenyl)methyl]quinoline
RMgX (Grignard)CarbonylAlkylation/Arylation4-[1-hydroxy-1-alkyl/aryl-1-(4-nitrophenyl)methyl]quinoline
H₂, Pd/CNitroReduction4-(4-aminobenzoyl)quinoline
Fe/HClNitroReduction4-(4-aminobenzoyl)quinoline

Regioselective Functionalization of the Quinoline Ring

The quinoline ring system in this compound possesses distinct regions of reactivity, allowing for regioselective functionalization. The electronic properties of the fused pyridine and benzene rings, along with the influence of the 4-benzoyl substituent, dictate the preferred positions for electrophilic, nucleophilic, and radical attacks.

Electrophilic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack preferentially occurs on the more electron-rich benzene ring (carbocycle) rather than the pyridine ring. researchgate.netquimicaorganica.org The most favored positions for electrophilic substitution are C5 and C8, as the intermediate carbocations are more stable. quimicaorganica.org Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly 5- and 8-substituted derivatives of this compound. The directing effect of the 4-benzoyl group, which is deactivating, would further disfavor substitution on the pyridine ring.

Nucleophilic and Radical Substitution: In contrast to electrophilic substitution, nucleophilic and radical substitutions are more likely to occur on the electron-deficient pyridine ring. The nitrogen atom makes the C2 and C4 positions particularly susceptible to nucleophilic attack. researchgate.netnih.gov In the case of this compound, the C4 position is already substituted. The C2 position, however, remains a prime target for functionalization. Direct C-H functionalization methods, often catalyzed by transition metals, have become powerful tools for introducing a variety of substituents at the C2 position of quinolines. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups at this position. dntb.gov.uaresearchgate.netnih.gov Radical reactions, such as those of the Minisci-type, also tend to favor the C2 and C4 positions of the protonated quinoline ring. acs.org

The following table summarizes the expected regioselectivity for different types of reactions on the quinoline ring of this compound.

Reaction TypePreferred Position(s)Rationale
Electrophilic SubstitutionC5, C8Higher electron density on the benzene ring; more stable carbocation intermediates. researchgate.netquimicaorganica.org
Nucleophilic SubstitutionC2Electron-deficient pyridine ring. researchgate.netnih.gov
Radical SubstitutionC2Electron-deficient pyridine ring. acs.org

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the selectivity and efficiency of reactions involving this compound derivatives. The choice of catalyst can direct a reaction to a specific site on the molecule and significantly enhance the reaction rate and yield.

Transition Metal Catalysis for C-H Functionalization: Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, are extensively used for the regioselective C-H functionalization of quinolines. nih.govacs.org For instance, palladium catalysts are widely employed in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. dntb.gov.uaresearchgate.netnih.gov In the context of this compound, a palladium catalyst could be used to selectively introduce a substituent at the C2 position via a C-H activation strategy. The efficiency of such reactions is often dependent on the choice of ligands, which can modulate the reactivity and stability of the catalytic species. researchgate.net Rhodium and iridium catalysts have also been shown to be effective for the C-H activation of quinolines, with the regioselectivity being influenced by the position of existing substituents. acs.org

Lewis Acid Catalysis: Lewis acids can be utilized to activate the quinoline ring, particularly in the form of its N-oxide. researchgate.net Coordination of a Lewis acid to the nitrogen atom or the N-oxide oxygen enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. This strategy can be employed to promote reactions at the C2 position. For example, Lewis acid-catalyzed alkenylation of quinoline N-oxides has been reported. researchgate.net

Photocatalysis: In recent years, photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. Visible-light-driven photocatalysis can be used to generate radical intermediates under gentle conditions. mdpi.commdpi.com This approach could be applied to the functionalization of this compound. For example, iron-catalyzed, visible-light-driven reactions have been used for the hydroxyalkylation of quinolines at the C4 position. mdpi.com

The table below provides examples of how different catalysts can influence reactions on quinoline systems, which can be extrapolated to this compound.

Catalyst TypeExample Catalyst(s)Targeted TransformationSelectivity/Efficiency Enhancement
Transition MetalPd(OAc)₂, RhCl(CO)₂]₂C-H Arylation/AlkenylationHigh regioselectivity for C2 or C8 depending on conditions. nih.govacs.org
Lewis AcidAlMe₃, CANNucleophilic AdditionActivation of the quinoline N-oxide for C2 functionalization. researchgate.netnih.gov
PhotocatalystFe(phen)Cl₃, Ru(bpy)₃²⁺Radical Alkylation/HydroxyalkylationMild reaction conditions, potential for novel reactivity. mdpi.com
NanocatalystsCuO NPs, ZnO NPsFriedländer AnnulationHigh yields and regioselectivity in quinoline synthesis. nih.gov

Advanced Materials Science and Non Biological Applications of Quinoline Derivatives

Polymer Chemistry and Advanced Material Synthesis

The incorporation of heterocyclic moieties like quinoline (B57606) into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific electronic properties.

Synthesis of Polymeric Systems Incorporating Quinoline Units

The synthesis of polymeric systems incorporating quinoline units, such as polyamides, has been explored to create materials with high thermal resistance. researchgate.net These syntheses often involve the polycondensation of diamine and diacid monomers, where one or both monomers contain a quinoline ring. For instance, novel polyamides have been successfully synthesized from diamines containing quinoline units, resulting in polymers with good thermal stability. researchgate.net The general approach involves reacting a quinoline-containing monomer with a suitable co-monomer to build the polymer chain.

However, specific studies detailing the synthesis of polymeric systems that explicitly incorporate 4-(4-Nitrobenzoyl)quinoline as a monomer or a pendant group are not found in the current body of scientific literature. The synthesis of polyamides often starts from monomers like diamines and dicarboxylic acids. rsc.org While methods for producing polyamides from various aromatic monomers are well-documented, google.comnih.gov the specific polymerization of This compound has not been reported.

Design of Materials with Specific Chemical and Structural Properties

The design of materials with specific chemical and structural properties often leverages the inherent characteristics of the incorporated chemical groups. The quinoline moiety, being a rigid and aromatic structure, can impart thermal stability and specific optical properties to a polymer chain. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of a molecule, potentially leading to materials with interesting charge-transfer characteristics.

The combination of a quinoline ring and a nitrobenzoyl group in This compound suggests that polymers incorporating this unit could theoretically possess unique electronic and optical properties. However, without experimental data, the specific properties of such materials remain speculative. Research on related quinoline-based polymers has shown that the introduction of different functional groups can significantly alter the material's properties, such as solubility and thermal behavior. nih.gov

Due to the lack of specific research on polymers containing This compound , a data table detailing their chemical and structural properties cannot be provided.

Photonic and Optoelectronic Applications

Quinoline derivatives are a significant class of materials in the field of photonics and optoelectronics due to their versatile photophysical properties. nih.govscielo.br They are known for their applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. researchgate.netnih.gov

Development of Luminescent and Fluorescent Materials

Many quinoline derivatives exhibit strong luminescence and fluorescence, making them suitable for use in various optical devices. scielo.br The emission properties can be tuned by modifying the substituents on the quinoline ring. For example, some quinoline derivatives show remarkable fluorescent responses, which can be useful in imaging and sensing applications.

The specific luminescent and fluorescent properties of This compound have not been extensively reported. To characterize a luminescent material, parameters such as the fluorescence quantum yield are crucial. rsc.orgnih.gov Without experimental studies, it is not possible to provide a data table of the luminescent properties of this specific compound. General studies on quinoline derivatives show a wide range of emission wavelengths and quantum yields depending on their molecular structure.

Interactive Data Table: Luminescent Properties of this compound

PropertyValue
Emission Maximum (nm) Data not available
Excitation Maximum (nm) Data not available
Fluorescence Quantum Yield (Φ) Data not available
Solvent Data not available

Note: Data for this compound is not available in the reviewed scientific literature.

Investigation of Solvatochromic Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a property exhibited by many organic dyes, including some quinoline derivatives. semanticscholar.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule and can provide insights into the electronic structure and intermolecular interactions. nih.gov The investigation of solvatochromic properties is important for applications in chemical sensors and probes. researchgate.net

There is no specific literature data available on the solvatochromic properties of This compound . A comprehensive study would involve measuring its absorption and emission spectra in a range of solvents with varying polarities.

Interactive Data Table: Solvatochromic Data for this compound

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Hexane1.88Data not availableData not availableData not available
Toluene2.38Data not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not available
Acetone20.7Data not availableData not availableData not available
Acetonitrile37.5Data not availableData not availableData not available
Methanol32.7Data not availableData not availableData not available
Water80.1Data not availableData not availableData not available

Note: Data for this compound is not available in the reviewed scientific literature.

Application in Photodiode and Photovoltaic Fabrication

Quinoline derivatives have been investigated for their potential use in organic photodiodes and photovoltaic cells. researchgate.nettum.de Their electron-accepting properties and ability to form stable thin films make them suitable candidates for active layers in such devices. dntb.gov.ua The performance of these devices is highly dependent on the molecular structure of the quinoline derivative, which influences factors like charge carrier mobility and energy level alignment.

The application of This compound in photodiode and photovoltaic fabrication has not been specifically reported. Research in this area typically involves the synthesis of novel quinoline-based dyes and their incorporation into devices to measure key performance parameters such as power conversion efficiency, open-circuit voltage, and short-circuit current density. nih.govnih.govnrel.govresearchgate.net Without such studies for This compound , no performance data can be presented.

Interactive Data Table: Photovoltaic Performance of Devices with this compound

Device ArchitectureOpen-Circuit Voltage (Voc)Short-Circuit Current (Jsc, mA/cm2)Fill Factor (FF)Power Conversion Efficiency (PCE, %)
Data not availableData not availableData not availableData not availableData not available

Note: Data for this compound is not available in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrobenzoyl)quinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Friedländer synthesis : Involves condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. Key parameters include heating (80–120°C) under nitrogen to prevent oxidation .
  • Oxidative cyclization : Modern methods use catalysts like Pd/C or Cu(I) salts in polar solvents (e.g., DMF), with yields optimized by controlling reactant stoichiometry and reaction time (6–24 hours) .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement. Key metrics: R-factor < 0.05, bond length/angle deviations < 0.01 Å/1° .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR in CDCl₃ or DMSO-d₆; nitro group deshields adjacent protons (δ 8.5–9.0 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL). Enhanced via co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Degrades under UV light (t₁/₂ ~48 hours); store in amber vials at –20°C with desiccants .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Approach :

  • DFT calculations : Compare experimental 1H^1H NMR shifts with Gaussian/B3LYP/6-31G(d) models to identify discrepancies in nitro group orientation .
  • Dynamic NMR : Variable-temperature studies to detect conformational exchange (e.g., hindered rotation of the benzoyl group) .
  • Crystallographic validation : Use SHELXL-refined X-ray structures to validate bond lengths/angles .

Q. What experimental strategies are effective in probing the biological mechanism of this compound?

  • Methodology :

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using ADP-Glo™ kits; IC₅₀ determination via dose-response curves (0.1–100 µM) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) tracked via confocal microscopy in cancer cell lines (HeLa, MCF-7) .
  • SAR analysis : Compare analogues (e.g., 4-ethoxy or 4-chloro substituents) to identify critical pharmacophores .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

  • Analytical workflow :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect nitro-group reduction byproducts (e.g., amine derivatives) .
  • TLC monitoring : Hexane/ethyl acetate (3:1) to track intermediates during multi-step synthesis .
  • Process optimization : Reduce overalkylation by limiting excess reagents (e.g., nitrobenzoyl chloride ≤1.2 eq) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

  • Resolution steps :

Re-evaluate docking parameters : Adjust protonation states (e.g., nitro group pKa) in AutoDock Vina .

Experimental validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .

Crystal structure analysis : Co-crystallize with target proteins (e.g., PARP-1) to identify unmodeled interactions (e.g., water-mediated H-bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.